Methyl valerate

Catalog No.
S1541231
CAS No.
624-24-8
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl valerate

CAS Number

624-24-8

Product Name

Methyl valerate

IUPAC Name

methyl pentanoate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-3-4-5-6(7)8-2/h3-5H2,1-2H3

InChI Key

HNBDRPTVWVGKBR-UHFFFAOYSA-N

SMILES

CCCCC(=O)OC

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
0.04 M
5.06 mg/mL at 25 °C
soluble in propylene glycol, alcohol, most fixed oils; very slightly soluble in wate

Synonyms

Methyl-n-valerate

Canonical SMILES

CCCCC(=O)OC

Methyl valerate, also known as methyl pentanoate, is an ester formed from valeric acid and methanol. Its chemical formula is C₆H₁₂O₂, and it has a molecular weight of 116.16 g/mol. This compound appears as a clear, colorless to yellowish oily liquid with a characteristic fruity odor reminiscent of apples and pineapples . Methyl valerate is primarily utilized in the flavor and fragrance industries due to its pleasant aroma, making it suitable for applications in food flavoring and perfumery .

Analytical Chemistry:

  • Standards and Calibration: Due to its high purity and well-defined characteristics, methyl valerate serves as a reliable standard in analytical chemistry []. Researchers use it to calibrate instruments like gas chromatography (GC) and liquid chromatography (LC) for accurate analysis of other compounds [, ].

Organic Synthesis:

  • Building Block for Complex Molecules: Methyl valerate acts as a valuable building block in the synthesis of various complex organic molecules. Its reactive ester functional group allows for efficient coupling reactions with other molecules, leading to diverse target compounds [].

Biological Research:

  • Investigating Cellular Processes: Methyl valerate has been employed in studies exploring various cellular processes. For instance, researchers have used it to investigate the role of specific enzymes in the breakdown of fatty acids within cells [].
Typical of esters:

  • Hydrolysis: Methyl valerate can undergo hydrolysis in the presence of water, yielding valeric acid and methanol. This reaction can be catalyzed by either acids or bases.
  • Transesterification: It can react with alcohols to form different esters.
  • Reactions with Acids: Methyl valerate reacts exothermically with strong acids, producing alcohols and other acids .
  • Oxidation: This compound can be oxidized by strong oxidizing agents, leading to the formation of carboxylic acids or other derivatives .

Methyl valerate exhibits various biological activities. It has been noted for its potential antimicrobial properties, which may be beneficial in food preservation and safety . Additionally, its pleasant aroma contributes to its use in cosmetics and personal care products, where it can enhance user experience through sensory appeal.

Methyl valerate is primarily synthesized through the direct esterification of valeric acid with methanol. This reaction typically requires a catalyst such as concentrated sulfuric acid to facilitate the process:

  • Direct Esterification:
    • Reactants: Valeric acid and methanol.
    • Catalyst: Concentrated sulfuric acid.
    • Process: The mixture is heated under reflux conditions to promote the reaction until equilibrium is reached.
  • Alternative Methods: Other synthetic routes may include transesterification reactions or using methyl halides with sodium valerate as a nucleophile .

Methyl valerate finds diverse applications across several industries:

  • Flavoring Agent: It is widely used in food products for its fruity flavor profile, particularly in fruit-flavored beverages and confections.
  • Fragrance Component: Commonly incorporated into perfumes and household products due to its appealing scent.
  • Plasticizer: In high purity forms, it serves as a plasticizer in the manufacture of plastics .
  • Chemical Intermediate: Utilized as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Methyl valerate belongs to a class of compounds known as esters, specifically methyl esters. Below is a comparison with similar compounds:

CompoundChemical FormulaMolecular WeightCharacteristics
Methyl butanoateC₅H₁₂O₂102.15 g/molFruity odor; used in flavoring
Ethyl valerateC₆H₁₄O₂116.16 g/molSimilar applications; slightly different aroma profile
Methyl hexanoateC₇H₁₄O₂128.19 g/molLonger carbon chain; different scent
Methyl acetateC₃H₆O₂74.08 g/molUsed as a solvent; distinct odor

Uniqueness

Methyl valerate stands out due to its unique fruity aroma that closely resembles apples and pineapples, making it particularly valuable in flavoring applications compared to other esters which may have different scent profiles or uses . Its specific molecular structure also influences its reactivity and applications within both the food industry and chemical synthesis.

Physical Description

Methyl valerate is a clear colorless to yellowish oily liquid. (NTP, 1992)
Liquid
colourless to pale yellow, mobile liquid with a green, apple, pineapple odou

XLogP3

2

Boiling Point

259.7 °F at 760 mm Hg (NTP, 1992)
127.4 °C

Flash Point

72 °F (NTP, 1992)

Density

0.8947 at 68 °F (NTP, 1992)
d204 0.89
0.883-0.895

LogP

1.96 (LogP)
1.96

UNII

ZW21JJJ9VN

GHS Hazard Statements

Aggregated GHS information provided by 1595 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1595 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1594 of 1595 companies with hazard statement code(s):;
H225 (99.69%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

63 mm Hg at 124 °F ; 262 mm Hg at 167° F; 320 mm Hg at 199° F (NTP, 1992)
19.15 mmHg

Pictograms

Flammable

Flammable

Other CAS

624-24-8

Wikipedia

Methyl valerate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Pentanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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